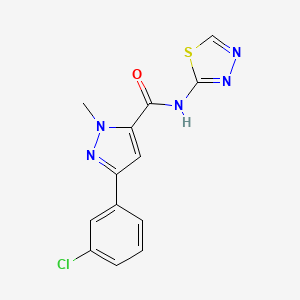

3-(3-chlorophenyl)-1-methyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-chlorophényl)-1-méthyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide est un composé synthétique qui appartient à la classe des composés hétérocycliques. Il contient un cycle pyrazole, un cycle thiadiazole et un groupe chlorophényle. Ce composé a suscité un intérêt en raison de ses activités biologiques potentielles, notamment ses propriétés antibactériennes, antivirales et anticancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 3-(3-chlorophényl)-1-méthyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide implique généralement un processus en plusieurs étapes. Une méthode courante comprend les étapes suivantes :

Formation du cycle pyrazole : Ceci peut être réalisé en faisant réagir l’hydrazine avec une β-dicétone.

Introduction du groupe chlorophényle : Cette étape implique la substitution d’un atome d’hydrogène sur le cycle pyrazole par un groupe chlorophényle à l’aide d’un agent chlorant approprié.

Formation du cycle thiadiazole : Ceci est effectué en faisant réagir la thiosemicarbazide avec un dérivé d’acide carboxylique dans des conditions de cyclisation.

Couplage des cycles pyrazole et thiadiazole : La dernière étape implique le couplage des cycles pyrazole et thiadiazole par une formation de liaison amide

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse ci-dessus pour obtenir des rendements et une pureté plus élevés. Des techniques telles que la synthèse assistée par ultrasons et l’utilisation de principes de chimie verte peuvent être employées pour améliorer l’efficacité et la durabilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

3-(3-chlorophényl)-1-méthyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile avec des nucléophiles tels que les amines ou les thiols.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Amines en présence d’une base telle que l’hydroxyde de sodium.

Principaux produits formés

Oxydation : Formation de dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l’oxygène.

Réduction : Formation de dérivés réduits avec des groupes fonctionnels hydrogénés.

Substitution : Formation de dérivés substitués avec de nouveaux groupes fonctionnels remplaçant l’atome de chlore.

4. Applications de la recherche scientifique

Applications De Recherche Scientifique

Mécanisme D'action

Le mécanisme d’action du 3-(3-chlorophényl)-1-méthyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide implique son interaction avec des cibles moléculaires et des voies spécifiques :

Activité antibactérienne : Le composé perturbe la synthèse de la paroi cellulaire bactérienne et inhibe les enzymes bactériennes, ce qui entraîne la mort cellulaire.

Activité antivirale : Il interfère avec la réplication virale en inhibant les enzymes virales et en bloquant l’entrée du virus dans les cellules hôtes.

Activité anticancéreuse : Le composé induit l’apoptose dans les cellules cancéreuses en activant les caspases et en inhibant les voies de prolifération cellulaire.

Comparaison Avec Des Composés Similaires

Composés similaires

5-(4-chlorophényl)-1,3,4-thiadiazole-2-sulfonamide : Un autre dérivé thiadiazole avec une activité antivirale.

2-(2-trifluorométhylphénylamino)-5-(3-méthoxyphényl)-1,3,4-thiadiazole : Un dérivé thiadiazole avec une activité anticancéreuse.

Unicité

3-(3-chlorophényl)-1-méthyl-N-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide est unique en raison de sa combinaison d’un cycle pyrazole, d’un cycle thiadiazole et d’un groupe chlorophényle. Cette structure unique contribue à ses diverses activités biologiques et en fait un composé précieux pour des recherches et des développements futurs .

Propriétés

Formule moléculaire |

C13H10ClN5OS |

|---|---|

Poids moléculaire |

319.77 g/mol |

Nom IUPAC |

5-(3-chlorophenyl)-2-methyl-N-(1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide |

InChI |

InChI=1S/C13H10ClN5OS/c1-19-11(12(20)16-13-17-15-7-21-13)6-10(18-19)8-3-2-4-9(14)5-8/h2-7H,1H3,(H,16,17,20) |

Clé InChI |

BSXGNQNGUAVKHE-UHFFFAOYSA-N |

SMILES canonique |

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NN=CS3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B10979077.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B10979085.png)

![Methyl 2-[(cyclohexylcarbamoyl)amino]-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10979086.png)

![N-(6-methylpyridin-2-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10979093.png)

![6-fluoro-4-hydroxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-3-carboxamide](/img/structure/B10979113.png)

![N-[2-(2,2-difluoroacetamido)ethyl]-2,2-difluoroacetamide](/img/structure/B10979135.png)

![2-[(4-hydroxyquinazolin-2-yl)sulfanyl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B10979145.png)